1-[4-(4-Aminophenoxy)phenyl]ethanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-aminophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBSWDPJYOIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966655 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-15-9 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Aromatic Amines and Ketones
1-[4-(4-Aminophenoxy)phenyl]ethanone, with the chemical formula C₁₄H₁₃NO₂, is an organic compound that strategically integrates the functional characteristics of both aromatic amines and ketones. sigmaaldrich.com The molecule consists of an acetophenone (B1666503) core linked to an aminophenoxy group via an ether bond. This arrangement of functional groups within a rigid aromatic framework is key to its chemical reactivity and utility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1215-98-1 |
| Appearance | Solid |
| SMILES | CC(=O)c1ccc(Oc2ccc(N)cc2)cc1 |
| InChI Key | LLPBSWDPJYOIRK-UHFFFAOYSA-N |
This data is compiled from chemical supplier information. sigmaaldrich.com
Significance As a Versatile Synthetic Intermediate and Advanced Material Precursor
The dual functionality of 1-[4-(4-Aminophenoxy)phenyl]ethanone underpins its significance as a versatile building block in organic synthesis and polymer chemistry.
As a Synthetic Intermediate in Heterocyclic Chemistry:
The class of 1-(4-substituted aminophenyl)ethanones, to which this compound belongs, are well-established as important intermediates for the synthesis of a diverse range of heterocyclic systems. researchgate.net The amino group can participate in cyclization reactions to form rings of varying sizes, including thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolones. These heterocyclic motifs are prevalent in many biologically active molecules, making this compound a valuable starting material in medicinal chemistry research for the development of new therapeutic agents. bohrium.com
As a Precursor to Advanced Materials:
Perhaps the most significant application of this compound is as a monomer or a precursor to monomers for the synthesis of high-performance polymers, particularly polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries. nih.gov
The diamine functionality, which can be readily derived from this compound, is a critical component in the polycondensation reaction with dianhydrides to form polyimides. The specific structure of the diamine monomer dictates the properties of the resulting polymer. The ether linkage and the kinked geometry of the aminophenoxy-phenyl structure can impart improved solubility and processability to the final polyimide, a significant advantage over more rigid and intractable aromatic polyimides. researchgate.net
Table 2: Representative Properties of Polyimides Derived from Structurally Similar Aromatic Diamines
| Dianhydride Reactant | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td10) | Tensile Strength | Elongation at Break |
| 6FDA | 180-264 °C | > 430 °C | 91.6-114.1 MPa | 10.1-15.7% |
| PMDA | 201-310 °C | 491-537 °C | 103-145 MPa | 12.9-15.2% |
| BTDA | 201-310 °C | 491-537 °C | 103-145 MPa | 12.9-15.2% |
| ODPA | 201-310 °C | 491-537 °C | 103-145 MPa | 12.9-15.2% |
This table presents a range of properties for polyimides synthesized from various aromatic diamines containing ether linkages and pyridine (B92270) or ketone units, providing an indication of the potential performance of polyimides derived from this compound. nih.govresearchgate.net
Overview of Current Research Trajectories
Established Reaction Pathways for Compound Synthesis
The traditional synthesis of this compound relies on a few core reaction pathways that are well-documented in chemical literature.
Nucleophilic Aromatic Substitution Routes
A primary and widely utilized method for synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a halo-substituted acetophenone (B1666503) with an aminophenol derivative. A common example is the reaction between 4-bromoacetophenone and 4-aminophenol. In this process, the amino group of 4-aminophenol acts as a nucleophile, displacing the bromine atom on the acetophenone ring to form the desired ether linkage.
The SNAr mechanism is favored in this synthesis due to the presence of the electron-withdrawing acetyl group on the acetophenone ring, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 4-aminophenol, thereby increasing its nucleophilicity.
| Reactant 1 | Reactant 2 | Key Reaction Type |
| 4-Bromoacetophenone | 4-Aminophenol | Nucleophilic Aromatic Substitution |
Reduction-Based Synthetic Approaches
Another established route involves the reduction of a corresponding nitro compound. This multi-step approach begins with the synthesis of a nitro-substituted precursor, such as 1-[4-(4-nitrophenoxy)phenyl]ethanone. This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding the final product, this compound.
Various reducing agents can be employed for this transformation, including common catalytic hydrogenation methods (e.g., using palladium on carbon with hydrogen gas) or chemical reducing agents like tin(II) chloride in the presence of a strong acid. The choice of reducing agent can depend on factors such as scale, desired purity, and functional group tolerance.
| Precursor | Reaction Type | Product |
| 1-[4-(4-Nitrophenoxy)phenyl]ethanone | Reduction | This compound |
Condensation Reactions in Target Compound Formation
Condensation reactions also provide a viable pathway to this compound. This method generally involves the reaction of a phenolic compound with an acetylated derivative of an amine. For instance, a reaction could be designed between a suitably protected 4-aminophenol and a derivative of 4-hydroxyacetophenone. The condensation reaction would form the ether linkage, followed by deprotection steps to reveal the final amino and acetyl functionalities. The specific reagents and conditions for such condensation reactions can vary, but they often require dehydrating agents or azeotropic removal of water to drive the reaction to completion.
Advanced and Novel Synthetic Strategies for Aryl Ketones
While traditional methods are effective, research into more advanced and novel synthetic strategies for aryl ketones, including this compound, is ongoing. These modern approaches often focus on improving efficiency, sustainability, and access to a wider range of structural analogues.
Recent developments in cross-coupling reactions, catalyzed by transition metals like palladium or copper, have opened new avenues for the synthesis of diaryl ethers, a key structural motif in the target compound. These methods can offer milder reaction conditions and broader substrate scope compared to classical SNAr reactions. For instance, a Buchwald-Hartwig amination or an Ullmann condensation could potentially be adapted for the formation of the C-O bond in this compound.
Furthermore, advancements in C-H activation and functionalization could provide more direct routes to aryl ketones, potentially bypassing the need for pre-functionalized starting materials like halo-acetophenones. While specific applications to the synthesis of this compound may still be in development, these cutting-edge methodologies hold promise for future synthetic strategies.
Preparation of Related Precursors and Structural Analogues for Synthesis
Key precursors for the established synthetic pathways include:
4-Aminophenol: This compound can be prepared through the reduction of 4-nitrophenol.
4-Fluoroacetophenone and 4-Bromoacetophenone: These halo-substituted acetophenones are common starting materials for nucleophilic aromatic substitution reactions. They can be synthesized via Friedel-Crafts acylation of fluorobenzene or bromobenzene, respectively.
4-Nitrophenol: A precursor for 4-aminophenol, it is typically produced by the nitration of phenol.
4-Hydroxyacetophenone: This compound can be prepared through the Fries rearrangement of phenyl acetate.
Reactivity of the Aminophenoxy Moiety
The aminophenoxy portion of the molecule is characterized by the presence of a primary aromatic amine. This functional group significantly influences the reactivity of the phenyl ring to which it is attached and serves as a nucleophilic center for various reactions.
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orglibretexts.org This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. wikipedia.org
In the case of this compound, the phenyl ring bearing the amino group is highly activated. The para position is occupied by the phenoxy linkage, meaning electrophilic attack will predominantly occur at the two equivalent ortho positions (C-3 and C-5).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst. total-synthesis.commasterorganicchemistry.com For highly activated rings like anilines, the reaction can sometimes proceed without a catalyst.
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. total-synthesis.com
The other phenyl ring, which is substituted with the electron-withdrawing acetyl group (-COCH₃), is deactivated towards electrophilic attack. The acetyl group directs incoming electrophiles to the meta position. However, the activation provided by the amino group on the first ring is so strong that substitution will overwhelmingly favor the positions ortho to the -NH₂ group.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂ in Acetic Acid | 1-[4-(4-Amino-3,5-dibromophenoxy)phenyl]ethanone |
| Nitration | HNO₃, H₂SO₄ | 1-[4-(4-Amino-3-nitrophenoxy)phenyl]ethanone |
| Sulfonation | Fuming H₂SO₄ | 4-(4-Acetylphenoxy)-5-amino-1,3-benzenedisulfonic acid |
Table 1: Predicted outcomes of electrophilic aromatic substitution reactions on the activated ring of this compound.
The primary amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jetir.orgnih.gov This reaction is one of the most important transformations for primary amines. slideshare.net
The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.gov These reactions are typically catalyzed by an acid and are reversible.
For instance, the reaction of this compound with an aromatic aldehyde, such as salicylaldehyde (B1680747), yields a Schiff base ligand. researchgate.net These products are significant in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net
| Aldehyde/Ketone Reactant | Catalyst | Product Type |
| Salicylaldehyde | Acetic Acid | Schiff Base |
| Benzaldehyde | None (reflux) | Schiff Base |
| 4-Nitrobenzaldehyde | Ethanol | Schiff Base |
| Acetone | Acidic | Schiff Base (Imine) |
Table 2: Examples of condensation reactions involving the amino group of this compound to form Schiff bases.
Other reactions involving the amino group include acylation with acid chlorides or anhydrides to form amides, and diazotization upon treatment with nitrous acid at low temperatures to form a diazonium salt, a versatile intermediate for introducing various other functional groups. slideshare.netchemistrysteps.com
Reactivity of the Ethanone Functional Group
The ethanone (acetyl) group features a polar carbonyl (C=O) bond, which is the site of numerous important chemical reactions.
The carbonyl carbon in the ethanone group is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This process, known as nucleophilic addition, is a fundamental reaction of ketones. libretexts.orglibretexts.org The attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org
Key nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after an acidic workup. youtube.com
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin. libretexts.org
The reactivity of the ketone is influenced by steric factors; the two groups attached to the carbonyl carbon can hinder the approach of the nucleophile. libretexts.orglibretexts.org Compared to aldehydes, ketones are generally less reactive towards nucleophiles. libretexts.org
| Nucleophile (Reagent) | Intermediate | Final Product |
| Hydride (NaBH₄) | Alkoxide | 1-[4-(4-Aminophenoxy)phenyl]ethanol |
| Methylmagnesium bromide (CH₃MgBr) | Alkoxide | 2-[4-(4-Aminophenoxy)phenyl]propan-2-ol |
| Phenyl lithium (C₆H₅Li) | Alkoxide | 1-Phenyl-1-[4-(4-aminophenoxy)phenyl]ethanol |
| Cyanide (KCN/H⁺) | Alkoxide | 2-[4-(4-Aminophenoxy)phenyl]-2-hydroxypropanenitrile |
Table 3: Products from nucleophilic attack at the carbonyl center of this compound.
The carbon atoms adjacent to the carbonyl group are known as α-carbons. The protons attached to these carbons (α-hydrogens) in the methyl group of the ethanone moiety are weakly acidic. They can be removed by a base to form a resonance-stabilized enolate ion. magritek.com This enolate is a powerful nucleophile and serves as a key intermediate in many reactions that form new carbon-carbon bonds.
Claisen-Schmidt Condensation: This is a type of crossed aldol condensation where an enolizable ketone (like this compound) reacts with a non-enolizable aromatic aldehyde in the presence of a base (e.g., NaOH or KOH). magritek.com The reaction proceeds via the enolate of the ketone attacking the aldehyde, followed by dehydration to yield an α,β-unsaturated ketone, also known as a chalcone (B49325). Chalcones are important precursors for the synthesis of various heterocyclic compounds. researchgate.net
α-Halogenation: In the presence of an acid or base, ketones can be halogenated at the α-position. For example, bromination can be achieved using bromine in acetic acid. researchgate.net
Reaction Kinetics and Mechanistic Studies of Aromatic Amines and Phenoxy Derivatives
The study of reaction kinetics provides insight into the mechanisms and rates of chemical reactions. For molecules like this compound, kinetic studies can elucidate the influence of its structural features on reactivity.
Research on the kinetics of nucleophilic aromatic substitution (SNAr) reactions of phenoxy-nitrobenzenes with aliphatic amines has shown that the reaction mechanism can be significantly affected by the solvent and the substituents on the aromatic rings. unilag.edu.ng These studies often involve analyzing the dependence of the observed rate constant on the amine concentration to determine whether the mechanism involves specific base catalysis. unilag.edu.ng While not directly studying the title compound, these investigations provide a framework for understanding the potential reactivity of the phenoxy ether linkage, especially if the aromatic rings were substituted with strong electron-withdrawing groups.
Furthermore, kinetic analyses of systems containing aromatic amines and phenols have been conducted, particularly in the context of oxidation reactions. researchgate.netdtic.mil These studies examine the interaction between aminyl and phenoxyl radicals and how substituents on the aromatic rings affect the rates of these radical reactions. dtic.mil Such mechanistic investigations are crucial for understanding antioxidant behavior and degradation pathways of molecules containing both phenol and aromatic amine functionalities.
Proton-Transfer Dynamics in Related Systems
While specific studies on the proton-transfer dynamics of this compound are not extensively documented, significant insights can be drawn from related systems undergoing Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photochemical process where a molecule, upon electronic excitation, undergoes an intramolecular proton transfer, often between a hydroxyl or amino group (proton donor) and a suitable acceptor, such as a carbonyl oxygen or a nitrogen atom within the same molecule. wikipedia.org This process leads to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift in fluorescence emission. wikipedia.orgacs.org
In molecules containing both an amino group and a proton-accepting site, the amino group can act as the proton donor in ESIPT reactions. researchgate.net The acidity of the amino proton and the basicity of the acceptor site are crucial factors governing the thermodynamics and kinetics of the proton transfer. researchgate.net Upon photoexcitation, a redistribution of electron density can significantly enhance the acidity of the N-H bond, facilitating the proton's transfer to a nearby acceptor. rsc.org The presence and position of substituents on the aromatic framework can further influence the ESIPT process by altering the electronic distribution in the excited state. rsc.org For instance, electron-donating groups can modulate the intramolecular hydrogen bond strength, which in turn affects the rate and efficiency of proton transfer. rsc.org
In systems analogous to this compound, where an amino group is part of a larger conjugated system that includes a carbonyl group, a photoinduced charge transfer can be coupled with the proton transfer. The aminophenoxy moiety can act as an electron-donating group, and upon excitation, electron density may shift towards the electron-withdrawing acetyl group. This intramolecular charge transfer (ICT) can alter the potential energy surface for the proton transfer, potentially slowing it down. mdpi.com The dynamics of such processes are often investigated using time-resolved spectroscopy to probe the formation and decay of the transient tautomeric species.
Table 1: Factors Influencing Excited-State Intramolecular Proton Transfer (ESIPT)
| Factor | Description | Potential Effect on this compound |
| Excited-State Acidity/Basicity | Upon photoexcitation, the acidity of the proton donor (amino group) and the basicity of the proton acceptor (carbonyl oxygen) can increase significantly, driving the proton transfer. | The amino group's proton becomes more acidic, and the carbonyl oxygen becomes more basic in the excited state, favoring proton transfer. |
| Intramolecular Hydrogen Bonding | The presence of a pre-existing intramolecular hydrogen bond in the ground state facilitates the proton transfer in the excited state. | The geometry of the molecule may allow for hydrogen bonding between the amino proton and the carbonyl oxygen, creating a pathway for ESIPT. |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from the electron-donating aminophenoxy group to the electron-withdrawing acetyl group upon excitation. | ICT can modulate the potential energy barrier for proton transfer, influencing its rate. |
| Solvent Effects | Polar solvents can stabilize charge-separated states and may participate in the proton transfer process through hydrogen bonding. | The polarity of the solvent could influence the efficiency and dynamics of any potential ESIPT process. |
Base-Catalyzed and Uncatalyzed Reaction Pathways
The acetyl group in this compound renders the α-protons (on the methyl group) acidic, making them susceptible to abstraction by a base. This characteristic is central to its participation in base-catalyzed reactions, most notably aldol-type condensations.
In a typical base-catalyzed aldol condensation, a base abstracts an α-proton from the ketone, generating a resonance-stabilized enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule, such as an aldehyde. wpmucdn.com The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy ketone. wpmucdn.com Under the reaction conditions, this aldol addition product can readily undergo dehydration to form a more stable α,β-unsaturated ketone, a chalcone derivative in the case of reaction with an aromatic aldehyde. wpmucdn.com The rate of these base-catalyzed condensations is typically first-order with respect to the ketone, the aldehyde, and the base. zenodo.org
For this compound, a base-catalyzed reaction with an aromatic aldehyde would proceed via the formation of an enolate at the methyl group, followed by nucleophilic attack on the aldehyde's carbonyl carbon. The subsequent dehydration would lead to the formation of a chalcone derivative with the 4-(4-aminophenoxy)phenyl moiety. The kinetics and equilibrium of such condensations are well-studied for related acetophenone derivatives. researchgate.net
Uncatalyzed reaction pathways for this compound are less common under normal conditions. However, the amino group can participate in reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.orglibretexts.org This reaction is typically acid-catalyzed but can proceed, albeit more slowly, without a catalyst. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the imine. youtube.comyoutube.com
Table 2: Plausible Base-Catalyzed Reaction of this compound with a Generic Aromatic Aldehyde (Ar-CHO)
| Step | Description | Intermediate/Product |
| 1. Enolate Formation | A base (e.g., OH⁻) abstracts an acidic α-proton from the methyl group of this compound. | A resonance-stabilized enolate anion. |
| 2. Nucleophilic Attack | The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. | An alkoxide intermediate. |
| 3. Protonation | The alkoxide intermediate is protonated by a solvent molecule (e.g., water) to form a β-hydroxy ketone (aldol addition product). | A β-hydroxy ketone derivative. |
| 4. Dehydration | The β-hydroxy ketone undergoes base-catalyzed dehydration to form an α,β-unsaturated ketone (chalcone). | A chalcone derivative. |
Photoreactivity and Excited State Chemistry of Aromatic Ketones with Aminophenoxy Substituents
The photoreactivity of aromatic ketones is a well-established field, and the presence of an aminophenoxy substituent in this compound introduces interesting electronic effects. Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor. libretexts.org Upon absorption of light, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. core.ac.uk
The nature of the lowest triplet state, either nπ* or ππ, significantly influences the photoreactivity. Ketones with a lowest nπ triplet state are generally more reactive in hydrogen abstraction reactions. The aminophenoxy group, being an electron-donating substituent, can influence the energy levels of the nπ* and ππ* states. Electron-donating groups tend to raise the energy of the nπ* state and lower the energy of the ππ* state, potentially leading to a ππ* lowest triplet state. core.ac.uk While ππ* triplets are generally less reactive in hydrogen abstraction, they can still participate in other photochemical reactions. rsc.orgrsc.org
The photoreduction of aromatic ketones can also be initiated by an initial electron transfer from a donor molecule, followed by proton transfer. In the context of this compound, the aminophenoxy group itself can act as an intramolecular electron donor. Upon excitation, an intramolecular charge transfer from the aminophenoxy moiety to the acetylphenyl moiety could occur. This charge-separated excited state would have different reactivity compared to the locally excited states of the carbonyl group.
Furthermore, aromatic ketones can participate in photocycloaddition reactions with alkenes to form oxetanes (Paterno-Büchi reaction). The excited triplet state of the ketone adds to the ground state of the alkene in a stepwise manner through a biradical intermediate. The efficiency of this reaction also depends on the nature of the ketone's excited state and the electronic properties of the alkene.
Table 3: Potential Photochemical Pathways for Aromatic Ketones with Electron-Donating Substituents
| Pathway | Description | Relevance to this compound |
| Photoreduction | The excited triplet state of the ketone abstracts a hydrogen atom from a donor, or undergoes electron transfer followed by proton transfer, to form a ketyl radical. | The aminophenoxy group may influence the nature of the lowest triplet state, affecting the efficiency of this process. The reaction could be intermolecular (with an external H-donor) or intramolecular. |
| Intramolecular Charge Transfer (ICT) | Upon photoexcitation, electron density is transferred from the electron-donating aminophenoxy group to the electron-withdrawing acetylphenyl moiety. | This can lead to a charge-separated excited state with unique reactivity and photophysical properties, such as solvatochromic fluorescence. |
| Photocycloaddition | The excited ketone adds to an alkene to form a four-membered oxetane ring. | This is a general reaction of excited ketones and could occur with suitable olefinic partners. |
| Photoisomerization | For some aromatic systems, photoexcitation can lead to reversible or irreversible isomerization reactions. rsc.org | While less common for simple acetophenones, complex rearrangements could be possible depending on the excited state lifetime and reaction conditions. |
Spectroscopic Characterization and Structural Elucidation of 1 4 4 Aminophenoxy Phenyl Ethanone and Its Derivatives
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular weight of 1-[4-(4-aminophenoxy)phenyl]ethanone (C₁₄H₁₃NO₂) is 227.26 g/mol . sigmaaldrich.comchemicalbook.comchemicalbook.com Upon electron ionization, the molecule would form a molecular ion (M⁺˙) with a corresponding mass-to-charge ratio (m/z) of 227.
The structure of this compound contains several key functional groups—a ketone, an ether linkage, and an aromatic amine—which would dictate its fragmentation pathway. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations or radicals.
Predicted Fragmentation Pattern:
A primary and highly characteristic fragmentation for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group. For this compound, this would involve the loss of a methyl radical (•CH₃, mass = 15) to form a stable acylium ion.
M⁺˙ (m/z 227) → [M - CH₃]⁺ (m/z 212)
This acylium ion at m/z 212 is resonance-stabilized and would likely be a prominent peak in the spectrum.
Further fragmentation could occur around the ether linkage. Cleavage of the C-O ether bond could happen in two ways:
Cleavage resulting in the loss of the aminophenoxy radical (•OC₆H₄NH₂, mass = 108) from the molecular ion, leading to the 4-acetylphenyl cation.
M⁺˙ (m/z 227) → [C₈H₇O]⁺ (m/z 119)
Cleavage resulting in the loss of an acetylphenyl radical (•C₆H₄COCH₃, mass = 119) from the molecular ion, leading to the aminophenoxy cation.
M⁺˙ (m/z 227) → [C₆H₆NO]⁺ (m/z 108)
The resulting fragments provide diagnostic information about the different components of the molecular structure. The presence of these key fragments would help confirm the identity of the compound.
Below is a table summarizing the predicted major fragments and their corresponding m/z values.
| m/z Value | Predicted Fragment Ion | Corresponding Neutral Loss |
| 227 | [C₁₄H₁₃NO₂]⁺˙ (Molecular Ion) | - |
| 212 | [C₁₃H₁₀NO₂]⁺ | •CH₃ (Methyl radical) |
| 119 | [C₈H₇O]⁺ | •C₆H₆NO (Aminophenoxy radical) |
| 108 | [C₆H₆NO]⁺ | •C₈H₇O (Acetylphenyl radical) |
This theoretical fragmentation pattern serves as a predictive guide for what one might expect to observe in an experimental mass spectrum of this compound. Experimental verification would be necessary to confirm these pathways and the relative abundance of each fragment ion.
Computational and Theoretical Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical analysis of the chemical compound this compound. Despite the availability of advanced computational methods for predicting molecular and electronic properties, specific studies detailing the quantum chemical calculations, electronic properties, and interatomic interactions for this particular molecule could not be located in the public domain.
The requested in-depth analysis, which would typically involve Density Functional Theory (DFT) calculations, exploration of semi-empirical methods, and the effects of different basis sets, does not appear to have been published. Such studies are crucial for understanding the fundamental characteristics of a molecule, including its three-dimensional structure and the distribution of electrons.
Furthermore, a detailed examination of the electronic properties of this compound is absent from the available literature. This includes Frontier Molecular Orbital (HOMO-LUMO) analysis, which is instrumental in predicting the chemical reactivity of a compound. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's stability and its propensity to participate in chemical reactions.
Similarly, specific data on the charge distribution across the molecule, which is often visualized through Molecular Electrostatic Potential (MEP) mapping, is not available. MEP maps are valuable for identifying regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
Finally, Natural Bond Orbital (NBO) analysis, a powerful tool for understanding interatomic and intramolecular interactions, such as charge transfer and delocalization effects, has not been reported for this compound. This type of analysis provides a detailed picture of the bonding and electronic structure within the molecule.
While computational studies exist for structurally related compounds, the strict focus on this compound as per the user's request means that no data from these analogous molecules can be presented. The absence of specific research on this compound prevents the generation of the detailed data tables and in-depth analysis requested. Future computational studies would be necessary to elucidate the specific electronic and molecular characteristics of this compound.
Computational Chemistry and Theoretical Analysis of 1 4 4 Aminophenoxy Phenyl Ethanone
Theoretical Insights into Compound Reactivity and Aromaticity
Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties that offer insights into the reactivity and aromatic character of 1-[4-(4-Aminophenoxy)phenyl]ethanone. These theoretical descriptors are crucial for rationalizing the molecule's stability and its interactions in chemical reactions.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in this analysis. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) pertains to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rasayanjournal.co.in
Other important descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). Chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness measures the resistance to change in electron distribution. mdpi.com The electrophilicity index provides a measure of the energy stabilization when the molecule acquires additional electronic charge from the environment. rasayanjournal.co.in
For this compound, the presence of both electron-donating (aminophenoxy group) and electron-withdrawing (acetyl group) substituents on the phenyl rings influences the electron density distribution and, consequently, its reactivity. DFT calculations would likely show that the HOMO is localized primarily on the electron-rich aminophenoxy moiety, while the LUMO is concentrated on the acetylphenyl part of the molecule. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon excitation.
Table 1: Illustrative Global Reactivity Descriptors for a Molecule Similar to this compound (Note: These are representative values for a similar aromatic ketone and are for illustrative purposes only, as specific literature data for the target compound is unavailable.)
| Descriptor | Value (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.95 |
| Energy Gap (ΔE) | 3.90 |
| Chemical Potential (μ) | -3.90 |
| Hardness (η) | 1.95 |
| Electrophilicity (ω) | 3.90 |
Computational Modeling of Photophysical Properties
The interaction of this compound with light, including processes like absorption and emission, can be effectively modeled using computational techniques, particularly Time-Dependent Density Functional Theory (TD-DFT). mdpi.comsci-hub.se This method allows for the calculation of excited-state properties and provides a theoretical basis for understanding the molecule's photophysical behavior. ehu.es
A primary application of TD-DFT is the simulation of the electronic absorption spectrum, which reveals the wavelengths of light the molecule absorbs. researchgate.net For a molecule like this compound, with its extended π-conjugated system, the absorption spectrum is expected to show prominent bands in the ultraviolet-visible (UV-Vis) region. nih.gov Calculations can predict the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). youtube.com The transitions in this molecule would likely involve the promotion of an electron from a HOMO, located on the aminophenoxy group, to a LUMO, centered on the acetylphenyl group, indicating a charge-transfer character. nih.gov
Furthermore, computational modeling can be used to investigate the properties of the first singlet excited state (S1), which is crucial for understanding the fluorescence properties of the molecule. By optimizing the geometry of the molecule in its excited state, it is possible to calculate the emission energy, which corresponds to the energy released when the molecule returns from the excited state to the ground state. rsc.org The difference between the absorption and emission energies is known as the Stokes shift, and its magnitude can also be predicted computationally. researchgate.net
The solvent environment can significantly influence photophysical properties, and computational models can account for this through methods like the Polarizable Continuum Model (PCM). nih.gov These models simulate the effect of the solvent on the electronic structure and can predict solvatochromic shifts, which are changes in the absorption or emission spectra as the solvent polarity is varied. researchgate.net For a molecule with potential charge-transfer characteristics in its excited state, a bathochromic (red) shift in the emission spectrum is often predicted with increasing solvent polarity.
Table 2: Illustrative Calculated Photophysical Data for a Molecule Similar to this compound (Note: These are representative values for a similar aromatic ketone and are for illustrative purposes only, as specific literature data for the target compound is unavailable.)
| Property | Calculated Value |
| Absorption Wavelength (λmax) | 320 nm |
| Emission Wavelength (λem) | 410 nm |
| Oscillator Strength (f) | 0.85 |
| Stokes Shift | 90 nm |
| Nature of Transition | π → π* with Charge Transfer |
Applications in General Organic Synthesis
Utility as a Versatile Building Block for Complex Organic Molecular Architectures
1-[4-(4-Aminophenoxy)phenyl]ethanone is a highly valued intermediate in the synthesis of complex and synthetically useful organic molecules. researchgate.net Its structure incorporates three key reactive centers: the primary amino group, the acetyl group's carbonyl function, and the activated positions on its two aromatic rings. This multifunctional nature allows it to serve as a scaffold upon which intricate molecular architectures can be built. Chemists utilize this compound as a starting point for multi-step syntheses, leveraging its reactive sites to introduce new functional groups and build larger, more complex systems. It is a key starting material for a variety of novel heterocyclic systems with different ring sizes. researchgate.net
Synthesis of Diverse Heterocyclic Compounds
The compound is a pivotal precursor for the synthesis of a wide range of heterocyclic systems. researchgate.net Heterocycles are fundamental components in medicinal chemistry and materials science, and the ability to readily synthesize them from a common starting material is of great importance. The amino and carbonyl groups of this compound are particularly suited for condensation and cyclization reactions that form the basis of many heterocyclic ring systems. researchgate.net
The strategic placement of reactive groups in this compound facilitates its use in the synthesis of numerous five- and six-membered heterocyclic rings.
Thiophene (B33073) Derivatives : Thiophenes can be synthesized via several methods, including the well-known Gewald reaction, which involves the condensation of a ketone with an active cyano ester in the presence of sulfur and a base. researchgate.netimpactfactor.orgijprajournal.com The acetyl group of this compound can serve as the ketone component in such reactions. impactfactor.org Another classical approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfidizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. nih.govwikipedia.orgorganic-chemistry.org
Oxazole Derivatives : The synthesis of oxazoles can be achieved from precursors derived from this compound. researchgate.net
Triazole Derivatives : 1,2,4-Triazoles are readily synthesized from this precursor. One common method involves the reaction of the corresponding acid hydrazide with aryl isothiocyanates, followed by cyclization. scispace.com The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, is another established route. scispace.com The amino group can be converted to a hydrazone, which then undergoes cyclization to form the triazole ring. chemmethod.com
Pyrimidine (B1678525) Derivatives : Pyrimidines are widely synthesized by condensing a 1,3-bifunctional compound with an amidine, urea, or guanidine (B92328). bu.edu.egresearchgate.net Chalcones derived from this compound serve as the three-carbon fragment that reacts with reagents like guanidine hydrochloride to yield substituted pyrimidines. researchgate.netnih.gov This reaction is a cornerstone for creating diverse pyrimidine libraries. ijper.org
Pyridine (B92270) Derivatives : The synthesis of pyridine rings can also be accomplished using this compound as a starting material, typically through multi-component reactions that construct the pyridine core. researchgate.net
The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. researchgate.net
Quinolone Systems : 4-Quinolones are an important class of heterocycles often synthesized through ring-closing reactions. wikipedia.org The Camps cyclization is a classic example that can yield 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.org Modern methods include transition-metal-free oxidative cyclization of alkynes with isatins or copper-catalyzed cyclizations. organic-chemistry.org Derivatives of this compound can be elaborated into the necessary precursors for these cyclization strategies. researchgate.netnih.gov
Coumarin (B35378) Systems : Coumarins, or 2H-1-benzopyran-2-ones, are typically synthesized via reactions like the Pechmann condensation, Knoevenagel condensation, or the Perkin reaction. nih.govresearchgate.net For instance, the Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound. nih.govnih.gov While not a direct precursor in these classic routes, derivatives of this compound can be transformed into intermediates suitable for coumarin synthesis. researchgate.net
Imidazopyrimidine and Pyridoimidazole Systems : These fused bicyclic heterocycles are accessible from this compound. researchgate.net The synthesis of imidazopyrimidines, for example, can involve Stille and Negishi coupling reactions as key steps to form the carbon-carbon bond connecting the core to other ring systems. nih.gov
Triazolo[1,5-a]pyridine Systems : This class of fused heterocycles can also be prepared from intermediates derived from this compound, highlighting its broad utility in constructing complex nitrogen-containing ring systems. researchgate.net
Precursor in the Synthesis of Chalcone (B49325) and Pyrazoline Derivatives
This compound is a fundamental starting material for the synthesis of chalcones, which are important intermediates for various other heterocyclic compounds, most notably pyrazolines. nih.govjocpr.com
Chalcone Synthesis : Chalcones (1,3-diaryl-2-propen-1-ones) are typically prepared via the Claisen-Schmidt condensation. dergipark.org.tr This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. Here, this compound serves as the ketone component, which reacts with various substituted benzaldehydes to produce a diverse range of chalcone derivatives. ijfmr.com
Pyrazoline Synthesis : Pyrazolines are five-membered heterocyclic compounds that are readily synthesized by the cyclization of chalcones with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). jocpr.comijfmr.comresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration. dergipark.org.trresearchgate.net The wide variety of chalcones that can be synthesized from this compound allows for the creation of a correspondingly large library of pyrazoline derivatives. researchgate.net
Synthesis of Heterocycles from this compound Derivatives
| Target Heterocycle | Key Intermediate | General Reaction Type | Common Reagents |
|---|---|---|---|
| Chalcone | This compound | Claisen-Schmidt Condensation | Substituted Benzaldehydes, Base (e.g., NaOH, KOH) |
| Pyrazoline | Chalcone Derivative | Cyclocondensation | Hydrazine Hydrate, Phenylhydrazine |
| Pyrimidine | Chalcone Derivative | Cyclocondensation | Guanidine, Urea, Thiourea |
| Thiophene | This compound | Gewald Reaction | α-Cyanoester, Sulfur, Base |
Synthesis of Alpha-Amino Carbonyl Compounds and Other Aryl Ketones
The acetyl group of this compound is a key site for transformations leading to other valuable carbonyl compounds.
Alpha-Amino Carbonyl Compounds : α-Amino ketones are crucial building blocks in medicinal chemistry and for the synthesis of nitrogenous heterocycles. colab.wscolab.ws Several methods exist for their synthesis. One approach involves the direct α-amination of the ketone using various aminating agents. organic-chemistry.org For example, a direct α-amination of ketones can be achieved with amines in the presence of an oxidant. colab.ws Another strategy involves the initial α-halogenation of the ketone followed by nucleophilic substitution with an amine. organic-chemistry.org These general methods can be applied to this compound to introduce an amino group at the carbon adjacent to the carbonyl, yielding α-amino ketone derivatives.
Other Aryl Ketones : The core structure of this compound can be modified to produce other aryl ketones. For instance, the amino group can be transformed through diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano group). Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The acetyl group itself can be used in reactions like the Sonogashira coupling after conversion to an appropriate derivative, which allows for the synthesis of more complex aryl ketone structures. unige.ch
Application in Coordination Chemistry as a Ligand for Metal Complexes
The molecular structure of this compound contains both a primary amine (-NH₂) and a carbonyl (C=O) group. Both of these functional groups possess lone pairs of electrons and can act as coordination sites (Lewis bases) for metal ions. The presence of both a hard donor (oxygen) and a borderline donor (nitrogen) allows for the potential formation of chelate rings with metal ions, which can enhance the stability of the resulting metal complexes. While specific studies detailing the coordination chemistry of this compound itself are not extensively documented in the surveyed literature, its functional groups are analogous to those found in many well-studied ligands. For example, Schiff bases formed by the condensation of the amino group with an aldehyde can create multidentate ligands capable of forming stable complexes with a variety of transition metals. chemmethod.com
Concluding Remarks and Future Research Perspectives
Synthesis of Current Research Insights and Contributions
Research surrounding 1-[4-(4-aminophenoxy)phenyl]ethanone and its analogs has primarily highlighted its role as a key monomer and intermediate in the synthesis of more complex molecular architectures. The compound's structure is characterized by a phenyl group substituted with an aminophenoxy moiety and an ethanone functional group, contributing to its chemical stability and reactivity. smolecule.com
The key contributions of this compound to scientific research can be summarized as follows:
Building Block for Heterocyclic Systems: As a derivative of 1-(4-substituted-aminophenyl) ethanones, it is an important intermediate for synthesizing a wide array of novel and useful heterocyclic systems with varying ring sizes, such as pyrimidines, quinolones, and triazoles. researchgate.net
Monomer for High-Performance Polymers: The presence of a diamine functionality within a rigid, thermally stable backbone makes it a valuable monomer in the production of high-performance polymers like polyimides and aramids. smolecule.commdpi.com These polymers are known for their exceptional thermal stability and mechanical properties. smolecule.com
Scaffold in Medicinal Chemistry: The diaryl ether motif is a common feature in many biologically active compounds. Research into compounds with similar structures suggests potential anti-inflammatory, analgesic, and anticancer properties, positioning this compound as a valuable scaffold for drug discovery and development. smolecule.comnih.gov Flavone derivatives containing an aminophenoxy moiety, for instance, have been identified as potential selective anticancer agents. nih.gov
Proposing Emerging Synthetic Methodologies and Novel Reaction Pathways
The synthesis of this compound and other diaryl ethers is a topic of ongoing research, with a focus on improving efficiency, yield, and sustainability.
Established Synthetic Routes: The most common methods for creating the diaryl ether bond in this molecule involve nucleophilic aromatic substitution (SNAr) reactions. A typical pathway involves the reaction of a phenoxide with an activated aryl halide. For this compound, this can be achieved through methods such as:
Nucleophilic Aromatic Substitution: Reacting 4-aminophenol with an activated acetyl-substituted aryl halide like 4-fluoroacetophenone or 4-chloroacetophenone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). iucr.org
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and a phenol, which is a classic method for forming diaryl ethers. jsynthchem.com
Emerging Methodologies: Future synthetic strategies are likely to focus on greener and more efficient catalytic systems.
Advanced Catalysis: Research into copper-catalyzed cross-coupling reactions continues to evolve, aiming to understand the mechanics and optimize reaction conditions for diaryl ether synthesis. jsynthchem.com The development of novel ligands and catalytic systems that can operate under milder conditions with lower catalyst loading is a significant area of interest.
Flow Chemistry: The use of microchannel reactors for continuous synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Applying this technology to nucleophilic aromatic substitution could lead to higher yields and purity for the production of this compound.
C-H Activation: Direct C-H arylation of phenols represents a more atom-economical approach to diaryl ether synthesis, avoiding the need for pre-functionalized aryl halides. While challenging, progress in this area could revolutionize the synthesis of this class of compounds.
Future Directions in Advanced Materials Design and Functionalization
The unique properties of this compound make it an attractive component for the design of next-generation materials.
Processable Polyimides and Aramids: A significant challenge with high-performance polymers like aramids is their poor solubility, which complicates processing. mdpi.com Incorporating flexible ether linkages and kinked structures, as found in monomers like this compound, can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability. mdpi.comresearchgate.net Future research will likely focus on creating novel copolymers that balance rigidity and flexibility to produce materials that can be easily fabricated into thin films and coatings for applications in electronics and aerospace. mdpi.comcore.ac.uk
Functional Polymers: The amino and ketone groups on the monomer provide handles for post-polymerization modification. This allows for the tuning of polymer properties, such as introducing cross-linking sites, attaching photoactive groups, or improving hydrophobicity. mdpi.com For example, the ketone group can be used in subsequent reactions to create more complex polymer architectures.
Materials for Optoelectronics: The rigid aromatic structure is beneficial for applications in optoelectronic devices. Polyimides derived from similar monomers have been investigated for their optical properties. nih.gov Further exploration could involve modifying the structure of this compound to tune the electronic properties of the resulting polymers for use in applications like flexible displays and organic light-emitting diodes (OLEDs).
The Expanding Role of Computational Chemistry in Predictive Modeling
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules and materials, accelerating the design and discovery process.
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are crucial for investigating reaction mechanisms. For the synthesis of diaryl ethers, computational studies have shed light on the energetics of reactions, the role of metal catalysts, and the stability of intermediates like Meisenheimer complexes. nih.gov This understanding is vital for optimizing reaction conditions and developing more efficient catalysts. nih.govacs.org
Predicting Polymer Properties: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers derived from monomers like this compound. By modeling the interactions between polymer chains, researchers can predict properties such as glass transition temperature, mechanical strength, and solubility, thereby guiding the synthesis of materials with desired characteristics.
Structure-Property Relationships: Computational tools can help establish clear structure-property relationships. By systematically modifying the monomer structure in silico and calculating the resulting changes in polymer properties, researchers can rationally design new monomers for specific applications. nih.gov This predictive power reduces the need for extensive trial-and-error synthesis and characterization, saving time and resources. The continued development of more accurate and efficient computational models will undoubtedly play a pivotal role in the future of materials science and drug discovery involving this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
